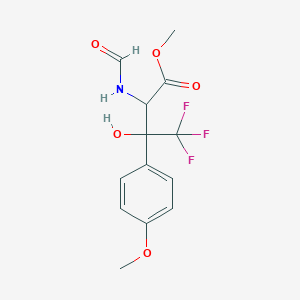

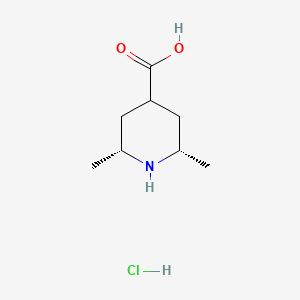

![molecular formula C15H23NO6 B2884212 Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid CAS No. 1251022-31-7](/img/structure/B2884212.png)

Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C15H23NO6 and its molecular weight is 313.35. The purity is usually 95%.

BenchChem offers high-quality Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Total Synthesis of Bile Pigments

A study by Gossauer and Weller (1978) describes the synthesis of racemic methyl 5'-tert-butoxycarbonyl-[4-vinyl]isoneobilirubinate, which involves oxidation and thermal decomposition processes. This synthesis contributes to the understanding of bile pigment chemistry and provides a basis for further chemical and enzymatic studies in this area Gossauer & Weller, 1978.

Chiral Resolution and Stereospecificity

Research by Jiang et al. (1999) on racemic 6-phenyl-4-phenylethynyl-1,4-dihydropyridine derivatives showcases methods for resolving optical isomers and their application as selective A(3) adenosine receptor antagonists. This study highlights the importance of chiral resolution in the development of pharmaceuticals Jiang et al., 1999.

Inhibition of Enzymes

Ahmad, Phillips, and Stammer (1992) synthesized racemic (E)- and (Z)-2,3-methano-m-tyrosines from a common intermediate, demonstrating potent inhibition of L-aromatic amino acid decarboxylase. This work is significant for understanding enzyme inhibition and potential therapeutic applications Ahmad et al., 1992.

Preparative Chiral SFC Separations

Wu et al. (2016) reported on the resolution of racemic 2,2-dimethyl-3-aryl-propanoic acids by chiral supercritical fluid chromatography (SFC) without acidic additives. This method contributes to the separation science, offering a greener alternative for chiral separations in drug development and other chemical industries Wu et al., 2016.

Applications in Chiral Discrimination and Synthesis

Asymmetric Methyl Groups

Research by Lüthy, Rétey, and Arigoni (1969) on the preparation and detection of chiral methyl groups provides insight into the synthesis of enantiomerically pure compounds. This study is foundational for the development of new synthetic methods that require precise control over chirality Lüthy et al., 1969.

Kinetic Resolution of Racemic Compounds

Shiina et al. (2010) explored the kinetic resolution of racemic alpha-arylalkanoic acids using achiral alcohols and chiral acyl-transfer catalysts. This methodology is crucial for the selective production of enantiomerically enriched compounds, which are important in pharmaceutical applications Shiina et al., 2010.

properties

IUPAC Name |

(1S,2S,6R,7R,9S)-4,4-dimethyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-9-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO6/c1-14(2,3)22-13(19)16-8-6-7(9(16)12(17)18)10-11(8)21-15(4,5)20-10/h7-11H,6H2,1-5H3,(H,17,18)/t7-,8+,9-,10-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSMWHUTRPDMIY-HPENLJRUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C3CC(C2O1)N(C3C(=O)O)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H]3C[C@H]([C@H]2O1)N([C@@H]3C(=O)O)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]but-2-enamide](/img/structure/B2884129.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2884132.png)

![8-(1-Cyclohexyl-2-oxoethyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B2884134.png)

![6-Isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884142.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2884147.png)

![3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2884149.png)

![2-((4-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2884150.png)